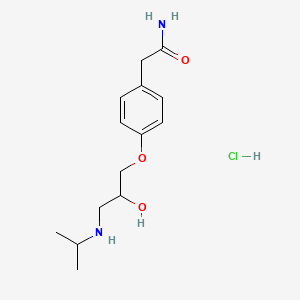

Atenolol hydrochloride

Descripción general

Descripción

Atenolol hydrochloride (C₁₄H₂₂N₂O₃·ClH, CAS 51706-40-2) is a β₁-selective adrenergic receptor blocker widely prescribed for hypertension, angina, and arrhythmias . Its structure features a phenoxypropanolamine backbone with an acetamide substituent, contributing to its cardioselectivity and hydrophilic nature . Atenolol exhibits moderate solubility in water and low permeability, classifying it as a Biopharmaceutical Classification System (BCS) Class III drug . Analytical methods for its quantification include high-performance liquid chromatography (HPLC), spectrophotometry, and thin-layer chromatography (TLC), with validated linear ranges (e.g., 2–10 µg/mL in HPLC) and high recovery rates (99.79–100.08%) .

Aplicaciones Científicas De Investigación

Approved Medical Uses

Atenolol is primarily employed in the treatment of the following conditions:

- Hypertension (High Blood Pressure) : Atenolol effectively lowers blood pressure, reducing the risk of strokes and heart attacks. It achieves this by blocking beta-1 receptors in the heart, leading to decreased heart rate and myocardial contractility .

- Angina Pectoris : It is used to alleviate chest pain associated with coronary artery disease by reducing myocardial oxygen demand .

- Acute Myocardial Infarction : Atenolol is administered post-myocardial infarction to improve survival rates .

Table 1: FDA-Approved Indications of Atenolol

| Condition | Description |

|---|---|

| Hypertension | Lowers blood pressure, preventing cardiovascular events. |

| Angina Pectoris | Reduces chest pain by lowering heart workload. |

| Acute Myocardial Infarction | Improves survival rates after heart attacks. |

Off-Label Uses

In addition to its approved uses, atenolol has several off-label applications:

- Arrhythmias : Atenolol is used to manage various types of irregular heartbeats, particularly in patients with atrial fibrillation .

- Migraine Prophylaxis : It is recommended for preventing migraines, as supported by guidelines from the American Academy of Neurology .

- Thyrotoxicosis : Atenolol can be utilized to manage symptoms associated with hyperthyroidism .

- Infantile Hemangiomas : It serves as an alternative treatment for these benign tumors in infants .

Case Study 1: Atenolol Overdose Management

A notable case involved a 50-year-old male who ingested a massive dose of atenolol (1 g) resulting in hypotension and metabolic acidosis. The patient was treated with intravenous calcium chloride, which successfully stabilized his blood pressure after initial resuscitation measures failed . This case highlights the importance of understanding atenolol's pharmacodynamics in overdose situations.

Case Study 2: Sinus Node Dysfunction

Another case reported a 65-year-old male experiencing near-syncopal spells attributed to atenolol-induced sinus node dysfunction while being treated for hypertension. Adjustments in medication led to symptom resolution, illustrating the need for careful monitoring of patients on beta-blockers .

Pharmacokinetics

Understanding the pharmacokinetics of atenolol is crucial for its effective application:

- Absorption : Approximately 50% bioavailability when taken orally; peak levels occur within 2 to 4 hours.

- Distribution : Limited brain penetration due to low lipid solubility; approximately 10% plasma protein binding.

- Metabolism and Elimination : Minimal hepatic metabolism; primarily excreted via renal pathways with an elimination half-life of about 6 to 7 hours .

Análisis De Reacciones Químicas

Alkylation of p-Hydroxyphenylacetamide

The industrial synthesis involves reacting (R)-epichlorohydrin with p-hydroxyphenylacetamide under alkaline conditions . Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Catalyst | Alkali (e.g., NaOH) |

| Reaction Time | 4–6 hours |

| Conversion Rate | >95% |

| Yield of Intermediate | >85% |

The intermediate (S)-4-[(2-epoxyethyl)methoxy]phenylacetamide undergoes aminolysis with dimethylamine, followed by recrystallization in methanol/ethanol .

Enzymatic Resolution

Lipase-catalyzed kinetic resolution achieves enantiopure (S)-atenolol :

-

Enzyme : Candida antarctica Lipase B.

-

Substrate : Racemic chlorohydrin intermediate.

-

Result : 99% enantiomeric excess (ee) for (S)-atenolol.

Environmental Degradation Reactions

Atenolol undergoes transformation in water treatment systems, particularly under chlorine/UV advanced oxidation :

Chlorine/UV-Induced Photolysis

-

Primary Pathway : N–Cl bond cleavage generates aminyl radicals.

-

Rate Constant : .

-

Products :

-

Primary Amines : Ammonia (major product).

-

Secondary/Tertiary Amines : Formed via radical rearrangements (1,2-hydrogen shift, β-scission).

-

Mechanistic Pathways

| Radical Process | Product Type |

|---|---|

| 1,2-Hydrogen Shift | Secondary amines |

| β-Scission | Aliphatic fragments |

| 1,2-Alkyl Shift* | Tertiary amines |

*Newly identified mechanism in this study .

Stability and Reactivity in Solution

Atenolol hydrochloride’s stability is influenced by pH and temperature:

| Condition | Observation | Source |

|---|---|---|

| Aqueous Solution (pH 7) | Stable for 24 hours at 25°C | |

| Acidic Media (pH < 3) | Hydrolysis of amide bond | |

| Alkaline Media (pH > 9) | Epoxide ring opening |

Structural Reactivity

The compound’s reactivity is governed by:

Q & A

Q. Basic Research: Chemical Identification and Analytical Validation

Q. Q: What validated HPLC methods are recommended for quantifying atenolol hydrochloride purity and related substances in pharmaceutical formulations?

A: A reverse-phase HPLC method using a C18 column (4.6 mm × 15 cm, 5 µm particle size) with a mobile phase of potassium dihydrogen phosphate (pH 3.0), methanol, and tetrahydrofuran (40:9:1) is widely adopted. Sodium 1-octanesulfonate and tetrabutylammonium hydrogensulfate are added to improve resolution. Detection at 226 nm ensures sensitivity for atenolol, with system suitability criteria including ≥5,000 theoretical plates, symmetry factor ≤1.5, and RSD ≤1.0% for peak area reproducibility . For impurity profiling, a limit test requires non-atenolol peaks to be ≤50% of the atenolol reference peak area .

Q. Basic Research: Solubility and Dissolution Testing

Q. Q: How do USP dissolution testing protocols for atenolol tablets ensure bioequivalence in formulation development?

A: USP Apparatus 2 (paddle) at 50 rpm in 500 mL water is standard, with sampling at 45 minutes. UV-Vis spectrophotometry at 273 nm quantifies dissolved atenolol. Method validation includes linearity (1–150 µg/mL), precision (RSD <2%), and recovery (98–102%) . Deviations in dissolution profiles may indicate formulation inconsistencies, necessitating adjustments in excipient ratios or granulation methods .

Q. Advanced Research: Pharmacological Mechanism and Selectivity

Q. Q: What experimental strategies distinguish atenolol’s β1-adrenergic receptor selectivity from non-selective β-blockers in in vitro assays?

A: Competitive binding assays using radiolabeled antagonists (e.g., [³H]-CGP 12177) on isolated cardiomyocyte membranes quantify atenolol’s affinity (Ki) for β1 vs. β2 receptors. Atenolol typically shows >20-fold selectivity for β1 receptors. Functional assays (e.g., cAMP inhibition in CHO cells expressing human β1/β2 receptors) further validate selectivity . Cross-verification with non-selective blockers like propranolol controls for assay specificity .

Q. Advanced Research: Stability and Degradation Pathways

Q. Q: How can forced degradation studies optimize this compound’s stability under stress conditions (e.g., hydrolysis, oxidation)?

A: Acidic hydrolysis (0.1M HCl, 70°C) predominantly generates 4-(2-hydroxy-3-isopropylaminopropoxy)phenylacetic acid, while alkaline conditions (0.1M NaOH) produce glycidol derivatives. Oxidative stress (3% H₂O₂) forms N-oxide metabolites. LC-MS/MS identifies degradation products, with method validation ensuring ≤0.2% relative retention time variability . Stability-indicating methods must resolve all degradation peaks from the atenolol main peak .

Q. Advanced Research: Protein Binding and Distribution

Q. Q: What methodologies quantify atenolol’s plasma protein binding, and how do results inform pharmacokinetic modeling?

A: Equilibrium dialysis (HTD or RED devices) with human plasma at 37°C for 4–6 hours is standard. Atenolol exhibits low protein binding (<10%), measured via LC-MS/MS. Ultracentrifugation or ultrafiltration validates dialysis results, with corrections for non-specific binding to apparatus materials. Data integration into PBPK models requires parameters like free fraction (fu) and tissue-to-plasma partition coefficients .

Q. Advanced Research: Clinical Trial Design for Dose Optimization

Q. Q: How are atenolol’s dose-response relationships established in hypertension trials while minimizing confounding variables?

A: Randomized, double-blind crossover studies with washout periods (≥2 weeks) control for carryover effects. Ambulatory blood pressure monitoring (ABPM) reduces white-coat hypertension bias. Dose-ranging (25–100 mg/day) studies use ANOVA to compare trough-to-peak ratios and 24-hour mean arterial pressure changes. Population pharmacokinetics (e.g., NONMEM) account for covariates like renal function, as atenolol is primarily excreted unchanged .

Q. Advanced Research: Addressing Data Contradictions in Dissolution Studies

Q. Q: How to resolve discrepancies between in vitro dissolution and in vivo bioavailability data for atenolol formulations?

A: Biorelevant media (e.g., FaSSIF/FeSSIF) simulate intestinal fluid composition, improving in vitro-in vivo correlation (IVIVC). Multivariate analysis (e.g., PCA) identifies critical quality attributes (e.g., particle size, disintegration time). Pharmacoscintigraphic imaging in humans tracks formulation disintegration sites, bridging dissolution anomalies with absorption variability .

Q. Advanced Research: Metabolite Profiling and Interaction Studies

Q. Q: What LC-HRMS workflows identify atenolol’s phase I/II metabolites in hepatic microsomal assays?

A: Incubate atenolol with human liver microsomes (HLM) and NADPH/UGPGA cofactors. Full-scan HRMS (e.g., Q-TOF) detects hydroxylated (m/z 267.1212) and glucuronidated (m/z 443.1685) metabolites. MS/MS fragmentation confirms structures via neutral loss of 176 Da (glucuronide) or 18 Da (water). CYP2D6 genotyping clarifies metabolic variability across populations .

Comparación Con Compuestos Similares

Structural and Pharmacological Comparison

Table 1: Structural and Pharmacological Properties of Atenolol and Comparable β-Blockers

| Compound | Selectivity | Additional Activity | Key Structural Features | Therapeutic Use |

|---|---|---|---|---|

| Atenolol | β₁-selective | None | Phenoxypropanolamine + acetamide group | Hypertension, angina |

| Metoprolol | β₁-selective | None | Phenoxypropanolamine + methyl ester | Hypertension, MI |

| Propranolol | Non-selective | None | Naphthyloxypropanolamine | Arrhythmias, migraine |

| Esmolol | β₁-selective | Ultra-short acting | Methyl ester with esterase-sensitive group | Acute tachycardia |

| Bevantolol | β₁-selective | Partial α-blockade | Dimethoxyphenethyl + methylphenoxy group | Hypertension with vasodilation |

- Atenolol vs. Metoprolol: Both are β₁-selective, but Metoprolol’s methyl ester group enhances lipophilicity, resulting in a longer half-life (3–7 hours vs. Atenolol’s 6–7 hours) .

- Atenolol vs. Propranolol: Propranolol’s non-selectivity increases side effects (e.g., bronchospasm) but broadens indications to migraines .

- Atenolol vs. Esmolol: Esmolol’s ester linkage allows rapid hydrolysis, yielding a half-life of 9 minutes, ideal for acute settings .

- Atenolol vs. Bevantolol: Bevantolol’s α-blocking activity provides vasodilation, beneficial in hypertensive patients with peripheral resistance .

Pharmacokinetic Profiles

Table 2: Pharmacokinetic and Biopharmaceutical Properties

| Compound | Bioavailability (%) | Half-Life (h) | Solubility | BCS Class | Dissolution (WHO Criteria) |

|---|---|---|---|---|---|

| Atenolol | 40–50 | 6–7 | Moderate (aqueous) | III | Rapid (>85% in 15 min) |

| Metoprolol | 50–60 | 3–7 | High (lipophilic) | I | Rapid |

| Esmolol | – | 0.15 | High | – | – |

| Bevantolol | 60–70 | 1.5–2 | Moderate | II | Moderate |

- Dissolution Behavior: Atenolol meets WHO biowaiver criteria due to rapid dissolution across pH 1.2–6.8, unlike Bevantolol (BCS II), which requires permeability testing .

- Bioavailability: Atenolol’s lower bioavailability compared to Metoprolol reflects its hydrophilic nature and reliance on renal excretion .

Analytical Methodologies

Table 3: Analytical Performance of Key Methods

- HPLC: Atenolol elutes faster (2.31 min) than Metoprolol (2.84 min) due to lower hydrophobicity .

- Spectrophotometry: Atenolol’s absorbance at 273 nm allows selective quantification in combination therapies .

- TLC: Atenolol’s lower Rf (0.24) vs. Lercanidipine (0.68) reflects polarity differences, enabling separation in formulations .

Métodos De Preparación

Conventional Synthesis Routes and Their Limitations

Epoxide Amination Without Catalysts

The foundational synthesis begins with 3-(4-acetamidophenoxy)-1,2-epoxypropane (Compound 1) reacting with isopropylamine in an organic-aqueous biphasic system. Early methods omitted catalysts, relying solely on mineral bases like sodium carbonate to deprotonate the amine. This approach, however, resulted in sluggish reaction kinetics due to poor interfacial contact between phases. For example, Comparative Examples in CN102603557A demonstrated yields of 72% after 5 hours, with purity ≤96.5%. Prolonged reaction times also risked epoxide ring-opening side reactions, complicating downstream purification.

Solvent Systems and Recrystallization Challenges

Post-amination, crude atenolol is typically recrystallized from isopropanol-water mixtures to remove unreacted starting materials and byproducts. Without optimized solvent ratios, however, crystal morphology and purity suffer. The patent highlights that a 4:0.1–0.3 (v/v) isopropanol-to-water ratio maximizes recovery of high-purity crystals (≥99.0%). Traditional methods using non-polar solvents like toluene or dichloromethane further exacerbated phase separation inefficiencies, necessitating additional extraction steps.

Catalytic Amination Using Gemini Surfactants

Role of Carbonic Ether Gemini Surfactants

The introduction of carbonic ether Gemini surfactants (structure shown in Figure 1) marked a breakthrough in atenolol synthesis. These bifunctional catalysts enhance interfacial area between aqueous and organic phases, accelerating amination kinetics. In CN102603557A, surfactants with halogen (X = Cl, Br) substituents and C12–C18 alkyl chains improved substrate conversion by 20–25% compared to uncatalyzed reactions. The mechanism involves:

- Micelle Formation : Surfactant molecules assemble into micelles, solubilizing isopropylamine in the organic phase.

- Transition-State Stabilization : The surfactant’s polar head groups stabilize the tetrahedral intermediate during nucleophilic attack on the epoxide.

$$

\text{Reaction Equation: } \text{Compound 1} + \text{Isopropylamine} \xrightarrow{\text{Gemini Surfactant}} \text{Atenolol} + \text{H}_2\text{O}

$$

Optimization of Catalyst Loading and Temperature

Experimental data from the patent reveal that 2–5 wt% surfactant (relative to Compound 1) achieves optimal yields (Table 1). Higher loadings (>10%) caused emulsion instability, while temperatures above 70°C promoted decomposition. A reaction time of 2.5–4 hours at 60–70°C ensured complete conversion, as confirmed by thin-layer chromatography (TLC).

Table 1: Impact of Surfactant Loading on Yield and Purity

| Surfactant (wt%) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 0 | 5.0 | 71 | 95.8 |

| 2 | 3.0 | 90 | 99.5 |

| 5 | 3.5 | 95 | 99.0 |

Advanced Purification Techniques

Mixed-Solvent Recrystallization

Post-amination, crude atenolol is dissolved in a 4:0.2 (v/v) isopropanol-water mixture at 45–50°C, followed by cooling to 10°C to induce crystallization. This step removes residual surfactants and byproducts like 3-(4-acetamidophenoxy)-1,2-diol, which forms via epoxide hydrolysis. The patent reports a 90–95% recovery of pharmaceutical-grade atenolol (≥99.0% purity) after two crystallizations.

Acid-Base Extraction for Hydrochloride Formation

Atenolol free base is converted to its hydrochloride salt by treatment with concentrated HCl in ethanol. The hydrochloride precipitates upon cooling and is filtered, yielding a white crystalline solid. This step ensures optimal solubility for formulation into tablets or injectables.

Comparative Analysis of Synthetic Methods

Patent CN102603557A vs. Traditional Approaches

The patented method reduces reaction time by 40% (3 vs. 5 hours) and boosts yield by 20–25% (Table 2). Surfactant-enabled phase transfer catalysis minimizes energy consumption and waste generation, aligning with green chemistry principles.

Table 2: Performance Metrics of Catalyzed vs. Uncatalyzed Methods

| Parameter | Traditional Method | CN102603557A |

|---|---|---|

| Yield (%) | 72 | 95 |

| Purity (%) | 96.5 | 99.5 |

| Reaction Time (h) | 5.0 | 3.5 |

| Catalyst Required | No | Yes |

Scalability and Industrial Feasibility

Batch processes described in the patent (e.g., 500 mL reactors) scale linearly to industrial volumes. Surfactant recovery via aqueous extraction reduces raw material costs, while the isopropanol-water system simplifies solvent recycling.

Propiedades

Número CAS |

51706-40-2 |

|---|---|

Fórmula molecular |

C14H23ClN2O3 |

Peso molecular |

302.8 g/mol |

Nombre IUPAC |

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C14H22N2O3.ClH/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18;/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18);1H |

Clave InChI |

FFDDLJYKJQGSPW-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.Cl |

SMILES canónico |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

51706-40-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Atenolol Hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.